molecular formula C24H20N2O3S B13380393 (5Z)-2-anilino-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-anilino-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13380393
M. Wt: 416.5 g/mol
InChI Key: CZAXYDXHRJWAMM-JCMHNJIXSA-N
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Description

5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and a phenylimino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Properties

Molecular Formula

C24H20N2O3S

Molecular Weight

416.5 g/mol

IUPAC Name

(5Z)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20N2O3S/c1-28-21-14-18(12-13-20(21)29-16-17-8-4-2-5-9-17)15-22-23(27)26-24(30-22)25-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,25,26,27)/b22-15-

InChI Key

CZAXYDXHRJWAMM-JCMHNJIXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-(phenylimino)-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylidene and phenylimino groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one
  • 5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Uniqueness

5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern on the benzylidene and thiazolidinone rings, which imparts distinct chemical and biological properties

Biological Activity

The compound (5Z)-2-anilino-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and anticonvulsant properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N1O3S1C_{20}H_{19}N_1O_3S_1, with a molecular weight of approximately 365.44 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
Human Glioblastoma U25110–30
Human Melanoma WM793<20
HT-29 Colon Cancer23.30 ± 0.35

The presence of electron-donating groups in the phenyl ring significantly enhances the cytotoxic activity of thiazole derivatives. Structural activity relationship (SAR) studies suggest that substituents on the thiazole ring influence its efficacy against cancer cells.

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Research indicates that thiazole compounds can inhibit the chemotaxis of monocytes/macrophages, which are crucial in inflammatory processes:

CompoundIC50 (µM)Effect
(5Z)-2-anilino...0.72 - 20.47Inhibits MCP-1 stimulated chemotaxis

In vivo studies demonstrated that oral administration of certain thiazole derivatives significantly reduced serum levels of liver enzymes (ALT and AST) in models of acute liver injury, indicating protective effects against inflammation.

Anticonvulsant Activity

Thiazoles are also recognized for their anticonvulsant properties. Research has shown that specific thiazole derivatives can effectively eliminate tonic extensor phases in seizure models:

CompoundActivity LevelReference
Thiazole Derivative AHigh Efficacy
Thiazole Derivative BModerate Efficacy

The mechanism behind this activity often involves modulation of neurotransmitter systems and ion channels, making them potential candidates for epilepsy treatment.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

  • Case Study: Hepatoprotective Effects
    • A study involving a thiazole derivative demonstrated significant hepatoprotective effects in BALB/c mice with ConA-induced liver injury. Histopathological evaluations confirmed the compound's efficacy in reducing liver damage markers.
  • Case Study: Anticancer Efficacy
    • In vitro studies on human cancer cell lines revealed that specific modifications to the thiazole structure enhanced cytotoxicity, providing insights into designing more effective anticancer agents.

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